molecular formula C21H17ClN2O2S B11103354 O-{3-[(3-methylphenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate

O-{3-[(3-methylphenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate

Cat. No.: B11103354
M. Wt: 396.9 g/mol
InChI Key: XDQMQVQFCUMNKJ-UHFFFAOYSA-N
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Description

1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with carbon disulfide to form a thiourea intermediate, which is then reacted with 3-toluidine and benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to enhance yield and efficiency. The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H17ClN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

O-[3-[(3-methylphenyl)carbamoyl]phenyl] N-(4-chlorophenyl)carbamothioate

InChI

InChI=1S/C21H17ClN2O2S/c1-14-4-2-6-18(12-14)23-20(25)15-5-3-7-19(13-15)26-21(27)24-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,25)(H,24,27)

InChI Key

XDQMQVQFCUMNKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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